molecular formula C25H23N7O3 B6583638 1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)-1-PROPANONE CAS No. 1114908-70-1

1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)-1-PROPANONE

Cat. No.: B6583638
CAS No.: 1114908-70-1
M. Wt: 469.5 g/mol
InChI Key: WGNNKOBOWZYTNN-UHFFFAOYSA-N
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Description

1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)-1-PROPANONE is a complex organic compound that features a unique combination of functional groups and heterocyclic structures

Properties

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O3/c33-23(29-10-12-30(13-11-29)25(34)21-7-4-16-35-21)9-8-22-26-27-24-20-17-19(18-5-2-1-3-6-18)28-32(20)15-14-31(22)24/h1-7,14-17H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNNKOBOWZYTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5)C(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)-1-PROPANONE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This can be achieved through cyclization reactions involving appropriate hydrazine and triazole derivatives.

    Introduction of the phenyl group: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced to the intermediate compound.

    Furylcarbonyl group addition: The final step involves the acylation of the piperazine nitrogen with 2-furylcarbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)-1-PROPANONE can undergo various types of chemical reactions, including:

    Oxidation: The furyl ring can be oxidized to form corresponding furyl ketones or acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine nitrogen can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Furyl ketones or acids.

    Reduction: Corresponding alcohols.

    Substitution: N-substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Materials Science: The compound’s heterocyclic structure can be utilized in the design of novel materials with specific electronic or photophysical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)-1-PROPANONE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, potentially modulating their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)-1-PROPANONE: is similar to other compounds with pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine cores, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a furylcarbonyl group, a piperazine ring, and a complex heterocyclic core. This unique structure provides it with distinct chemical and biological properties that can be leveraged in various applications.

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